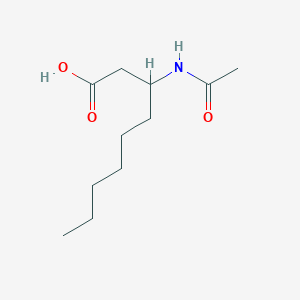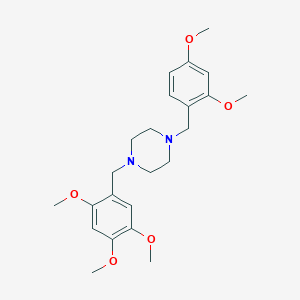
2-(4-chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves using bromine as a cyclic reagent to achieve isolated yields ranging from 63% to 66%. These syntheses highlight the methodology for producing structurally complex molecules that include chloro and methoxy substituents alongside thiadiazole moieties, which may offer insights into synthesizing the title compound (Liu et al., 2007); (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using X-ray diffraction, providing crystallographic data that reveal their triclinic and monoclinic space groups. This structural information is crucial for understanding the 3D arrangement of atoms within the molecule and how this influences its chemical reactivity and properties (Liu et al., 2007); (Liu et al., 2008).
Chemical Reactions and Properties
Microwave-assisted synthesis methods have been applied to similar compounds, facilitating rapid and efficient reactions. This approach indicates the potential for diverse chemical transformations involving the thiadiazole ring, which could extend to the synthesis and modification of the title compound (J. Raval et al., 2010).
Physical Properties Analysis
The physical properties of compounds with similar structural features, such as density and molecular weight, have been determined through their crystallographic analyses. These properties are essential for predicting the behavior of the title compound in various solvents and conditions (Liu et al., 2007); (Liu et al., 2008).
Chemical Properties Analysis
Investigations into related compounds have explored their herbicidal activity and provided insights into their chemical stability and reactivity. Such studies are pivotal for understanding the chemical properties of the title compound, including its potential interactions with biological targets and its stability under various environmental conditions (Liu et al., 2007); (Liu et al., 2008).
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-8(2)14-18-19-15(22-14)17-13(20)10(4)21-12-6-5-11(16)7-9(12)3/h5-8,10H,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMVPYHODHPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-YL)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)

![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)